2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one
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Overview
Description
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one is a chemical compound with the molecular formula C6H6ClN5O It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one typically involves the chlorination of 9-methyl-7,9-dihydro-purin-8-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as laboratory synthesis but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines, which can have different functional groups replacing the chlorine atom, or oxidized/reduced forms of the original compound .
Scientific Research Applications
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of specific enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes. The molecular targets include various polymerases and kinases, which are crucial for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a naturally occurring purine base found in DNA and RNA.
2-Amino-6-chloropurine: A similar compound with a chlorine atom at the 6-position but without the methyl group at the 9-position.
Uniqueness
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one is unique due to the presence of both the chlorine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for synthesizing derivatives with potential biological activity .
Properties
Molecular Formula |
C6H6ClN5O |
---|---|
Molecular Weight |
199.60 g/mol |
IUPAC Name |
2-amino-6-chloro-9-methyl-7H-purin-8-one |
InChI |
InChI=1S/C6H6ClN5O/c1-12-4-2(9-6(12)13)3(7)10-5(8)11-4/h1H3,(H,9,13)(H2,8,10,11) |
InChI Key |
BSEZQQIKODHUQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)N)Cl)NC1=O |
Origin of Product |
United States |
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